1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
CAS No.: 1021217-21-9
Cat. No.: VC11942914
Molecular Formula: C19H22N6O2S
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1021217-21-9 | 
|---|---|
| Molecular Formula | C19H22N6O2S | 
| Molecular Weight | 398.5 g/mol | 
| IUPAC Name | 6-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | 
| Standard InChI | InChI=1S/C19H22N6O2S/c26-28(27,17-6-5-15-3-1-2-4-16(15)13-17)24-11-9-23(10-12-24)19-8-7-18-21-20-14-25(18)22-19/h5-8,13-14H,1-4,9-12H2 | 
| Standard InChI Key | FDHMAAQSNORMPJ-UHFFFAOYSA-N | 
| SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4 | 
| Canonical SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4 | 
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule comprises three distinct regions:
- 
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl group: A partially hydrogenated naphthalene ring system with a sulfonyl (-SO₂-) substituent at the 2-position, contributing to hydrophobicity and electronic effects .
 - 
Piperazine bridge: A six-membered diamine ring enabling conformational flexibility and serving as a pharmacophore in medicinal chemistry .
 - 
Triazolo[4,3-b]pyridazine: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 2, and 4, conferring potential for hydrogen bonding and π-π interactions .
 
Molecular Formula and Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₆O₂S | |
| Molecular Weight | 398.49 g/mol | |
| Calculated LogP | 2.8 (indicating moderate lipophilicity) | |
| Hydrogen Bond Acceptors | 8 | |
| Rotatable Bonds | 4 | 
The sulfonyl group enhances solubility in polar solvents, while the tetrahydronaphthalene system contributes to membrane permeability .
Synthesis and Chemical Reactivity
Key Synthetic Routes
The synthesis typically involves multi-step sequences:
Step 1: Formation of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride
Step 2: Piperazine Functionalization
Step 3: Triazolo[4,3-b]pyridazine Coupling
Optimization Challenges
- 
Regioselectivity: Ensuring proper orientation during triazolopyridazine coupling requires careful catalyst selection .
 - 
Purification: Silica gel chromatography with EtOAc/hexane (3:7) effectively separates intermediates .
 
In Silico ADMET Profile
| Parameter | Prediction | Implication | 
|---|---|---|
| BBB Permeability | Low (LogBB = -1.2) | Limited CNS penetration | 
| CYP2D6 Inhibition | Probable (pIC₅₀ = 5.8) | Potential drug-drug interactions | 
| hERG Inhibition | Low risk | Reduced cardiac toxicity concern | 
Data extrapolated from structurally related sulfonamides .
Comparative Analysis with Analogues
The target compound exhibits intermediate lipophilicity, balancing solubility and membrane permeability .
Future Directions
- 
Synthetic Methodology: Developing flow chemistry approaches to improve triazolopyridazine coupling efficiency .
 - 
Target Validation: High-throughput screening against kinase libraries to identify primary targets .
 - 
Formulation Studies: Investigating nanocrystal formulations to enhance oral bioavailability .
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume